

# Thermochemical Profile of 4-Chlorobut-1-ene: A Technical Guide

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## Compound of Interest

Compound Name: 4-CHLORO-1-BUTENE

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This technical guide provides a comprehensive overview of the available thermochemical data for 4-chlorobut-1-ene (CAS RN: 927-73-1). The information is compiled from established chemical databases and literature, offering a valuable resource for professionals in research, development, and academia. This document summarizes key quantitative data, outlines the methodologies for their determination where available, and presents a visual representation of the data relationships.

## Core Thermochemical Data

The thermochemical properties of 4-chlorobut-1-ene are crucial for understanding its reactivity, stability, and behavior in chemical processes. The following table summarizes the most critical data points available.

Thermochemical Property	Symbol	Value	Method of Determination	Source
Enthalpy of Formation (gas, standard)	$\Delta_f H^\circ_{\text{gas}}$	-28.9 kJ/mol	Experimental (Equilibrium Study)	NIST[1]
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	58.71 kJ/mol	Calculated (Joback Method)	Cheméo
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	28.21 kJ/mol	Calculated (Joback Method)	Cheméo
Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$	9.03 kJ/mol	Calculated (Joback Method)	Cheméo
Normal Boiling Point	T <sub>boil</sub>	347 K / 348 K	Experimental	NIST[2]
Molecular Weight	MW	90.551 g/mol	-	NIST[1][2][3]

Note: "Standard conditions" typically refer to 298.15 K and 1 bar pressure.

## Experimental and Computational Protocols

A critical aspect of utilizing thermochemical data is understanding the methodologies through which they were obtained. This section details the available information on the experimental and computational protocols for the data presented.

### Experimental Determination

Enthalpy of Formation ( $\Delta_f H^\circ_{\text{gas}}$ ):

The experimentally determined value for the standard enthalpy of formation in the gas phase was reported by Levanova, Rodova, et al. in 1974.[1] The method cited is an "Equilibrium Study" (Eqk).[1] This technique typically involves establishing a chemical equilibrium that includes the compound of interest and other species with well-known thermochemical properties. By measuring the equilibrium constant at various temperatures, the enthalpy

change for the reaction can be determined using the van't Hoff equation. This reaction enthalpy is then used in conjunction with the known enthalpies of formation of the other reactants and products to calculate the enthalpy of formation of the target molecule, 4-chlorobut-1-ene.

A detailed description of the specific equilibrium reaction, experimental setup, and analytical methods employed by Levanova et al. is not publicly available in the readily accessible literature. The full research paper, "Thermodynamic calculation of the equilibrium composition of chlorobutene mixtures," would be required for a comprehensive understanding of the protocol.

Normal Boiling Point (T<sub>boil</sub>):

The normal boiling point of 4-chlorobut-1-ene was experimentally determined by Bullock and Hand in 1950.<sup>[2]</sup> Standard methods for boiling point determination at that time included distillation under controlled atmospheric pressure or ebulliometry, which involves measuring the temperature at which the vapor pressure of the liquid equals the surrounding pressure.

The specific experimental details of the purification of 4-chlorobut-1-ene and the precise apparatus and procedure used by Bullock and Hand are contained within their original publication, which is not widely available.

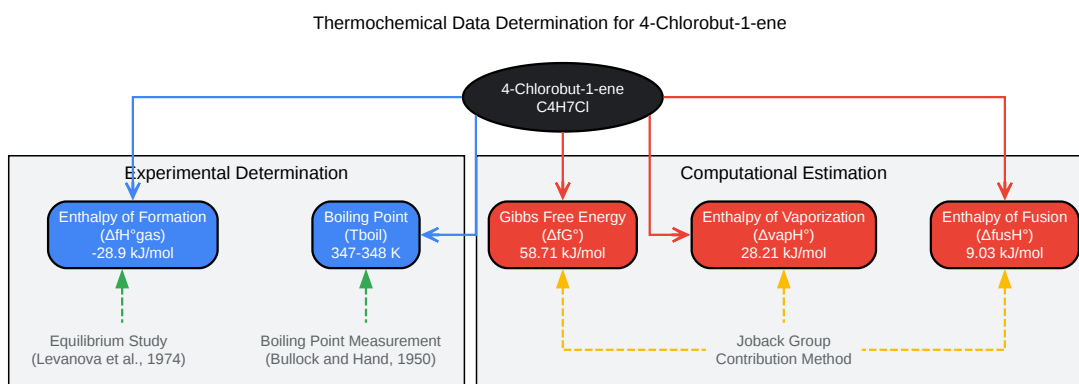
## Computational Methodologies

Gibbs Free Energy, Enthalpy of Vaporization, and Enthalpy of Fusion:

The values for the standard Gibbs free energy of formation, enthalpy of vaporization, and enthalpy of fusion presented in this guide are derived from computational methods, specifically the Joback method. This is a group contribution method used to predict thermochemical properties of organic compounds based on their molecular structure. The molecule is broken down into its constituent functional groups, and the contributions of each group to the overall property are summed. While powerful for estimation, it is important to note that these are calculated values and may differ from experimental results.

## Visualization of Thermochemical Data Relationships

The following diagram illustrates the interconnectedness of the key thermochemical properties of 4-chlorobut-1-ene and the methodologies used for their determination.



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Caption: Data sources for 4-chlorobut-1-ene thermochemistry.

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## References

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